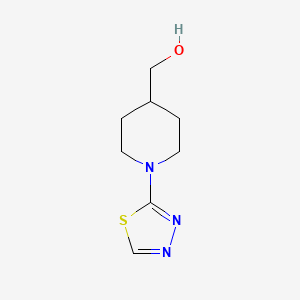

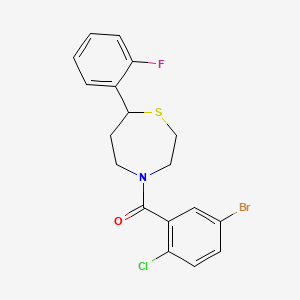

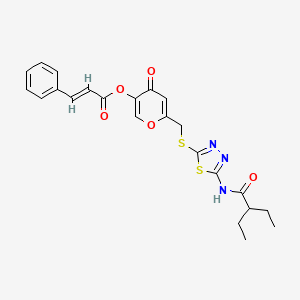

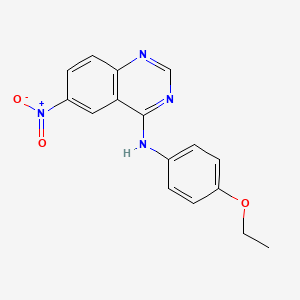

(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)methanol” is a compound that has been studied for its potential use in the treatment of glioblastoma . It is an analogue of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol, which are known to be novel glutaminase 1 inhibitors . Their antineoplastic efficacy underscores their prospective utility in glioblastoma chemotherapy .

Synthesis Analysis

The synthesis of this compound involves the introduction of a hydrophilic skeleton and different chains based on BPTES . This led to the discovery of a superior derivative compound, 24y . Compound 24y showed excellent potency on GLS1 kinase with an IC50 value of 68 nM, and exhibited more than 220-fold selectivity for GLS2 .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using 2D and 3D QSAR models . The Heuristic Method (HM) was employed for the development of a 2D-linear QSAR paradigm, whilst the Gene Expression Programming (GEP) algorithm was employed for a 2D-nonlinear QSAR paradigm . The CoMSIA methodology was deployed to scrutinize the nexus between pharmaceutical structure and potency .Wirkmechanismus

Target of Action

The primary target of (1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)methanol and its analogues is glutaminase 1 . Glutaminase 1 is an enzyme that plays a crucial role in cellular metabolism by converting glutamine into glutamate, a key molecule in cellular processes.

Mode of Action

The compound interacts with its target, glutaminase 1, by inhibiting its activity . This inhibition disrupts the conversion of glutamine to glutamate, thereby affecting the cellular metabolic processes that rely on this conversion.

Biochemical Pathways

The inhibition of glutaminase 1 affects the glutamine metabolism pathway . This pathway is crucial for various cellular processes, including energy production, biosynthesis, and regulation of redox potential. By inhibiting glutaminase 1, the compound disrupts these processes, leading to potential antineoplastic effects.

Result of Action

The inhibition of glutaminase 1 by this compound can lead to antineoplastic effects . By disrupting glutamine metabolism, the compound can potentially inhibit the growth and proliferation of cancer cells, particularly those of glioblastoma, a type of brain cancer .

Zukünftige Richtungen

The future research directions for this compound could include further optimization of its structure to enhance its potency and selectivity for glutaminase 1 . Additionally, more in-depth studies on its mechanism of action and potential side effects would be beneficial. Ultimately, the goal would be to develop this compound into a safe and effective drug for the treatment of glioblastoma .

Biochemische Analyse

Biochemical Properties

(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)methanol has been identified as a selective inhibitor of the enzyme glutaminase 1 (GLS1) . GLS1 is an enzyme that plays a crucial role in the conversion of glutamine to glutamate, a process that is essential in various biochemical reactions .

Cellular Effects

In cellular studies, this compound has been shown to influence cell function by modulating the activity of GLS1 . By inhibiting GLS1, this compound can potentially affect various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to GLS1, leading to the inhibition of this enzyme . This interaction can result in changes in gene expression and other downstream effects .

Dosage Effects in Animal Models

In animal models, this compound has shown antitumor activities. Specifically, tumor growth inhibitions of 40.9% and 42.0% were observed in A549 and HCT116 xenograft tumor models, respectively, by oral gavage of 100 mg/kg .

Metabolic Pathways

This compound is involved in the metabolic pathway of glutamine to glutamate, mediated by the enzyme GLS1

Eigenschaften

IUPAC Name |

[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c12-5-7-1-3-11(4-2-7)8-10-9-6-13-8/h6-7,12H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWUNDGMAXUMHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=NN=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide](/img/structure/B2894055.png)

![4-pyridin-2-yl-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2894074.png)